![molecular formula C10H19NO9S2 B1258938 1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
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Overview
Description
Propylglucosinolic acid is an alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a N-(sulfooxy)butanimidoyl group at the anomeric sulfur. It is a conjugate acid of a propylglucosinolate.
Scientific Research Applications
Enzyme Inhibition and Structure Studies
1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose, along with similar 1-thio-D-glucopyranose derivatives, is significant in research for its potential to inhibit enzymatic carbohydrate processing. These compounds display unique anomeric functionalities that may resist or inhibit normal enzymatic activities, making them valuable in studying enzyme inhibition, structure, mechanism, and function (Knapp et al., 2006).
Synthesis of Sulfur-Linked Analogues
Research has explored the synthesis of sulfur-linked analogues of complex carbohydrates using derivatives of 1-thio-D-glucopyranose. These analogues are instrumental in studying the structure and synthesis of carbohydrates, contributing to a deeper understanding of their biological roles and interactions (Contour-Galcéra et al., 1996).
Polymerization Studies
The compound and its variants have been utilized in polymerization studies. For instance, 1,2-O-Sulfinyl glucopyranose, a related compound, was used as a monomer for synthesizing polysaccharide derivatives. This research aids in understanding the potential for creating new polymeric materials from carbohydrate-based monomers (Shetty et al., 2016).
Glycosidase Inhibition Research
Another area of application is in the synthesis of potential glucosidase inhibitors. By altering the glycosidic linkages in carbohydrates (replacing oxygen with sulfur), researchers can study the impact on enzymatic activity, potentially leading to the development of new inhibitors for therapeutic applications (Andrews & Pinto, 1995).
properties
Molecular Formula |
C10H19NO9S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C10H19NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
WFJBUHOMGSOMHL-GLVDENFASA-N |
Isomeric SMILES |
CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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